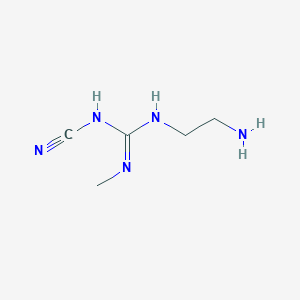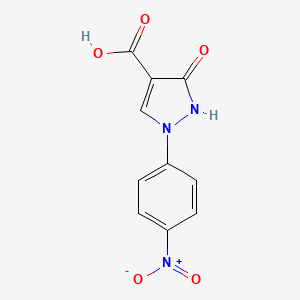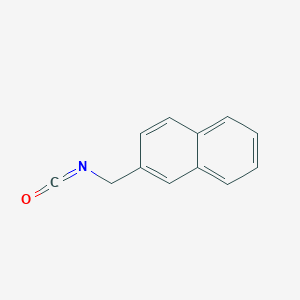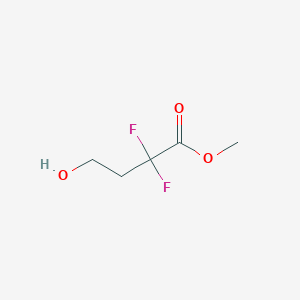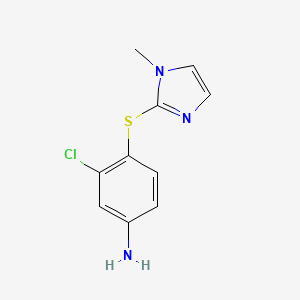
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine
Vue d'ensemble
Description
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine is a compound that features a phenylamine core substituted with a chloro group and an imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine typically involves the formation of the imidazole ring followed by its attachment to the phenylamine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methyl-2-phenylimidazole
- 4,5-dichloro-1H-imidazole
- 2-methyl-1H-imidazole
Uniqueness
What sets 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the imidazole moiety allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10ClN3S |
|---|---|
Poids moléculaire |
239.73 g/mol |
Nom IUPAC |
3-chloro-4-(1-methylimidazol-2-yl)sulfanylaniline |
InChI |
InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-6H,12H2,1H3 |
Clé InChI |
VEKOZCQMIHXUDA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

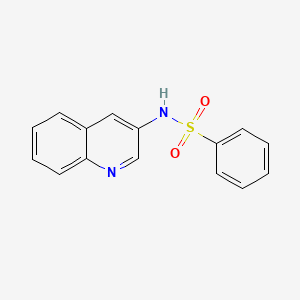
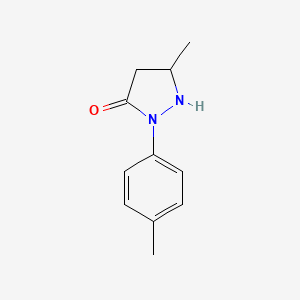
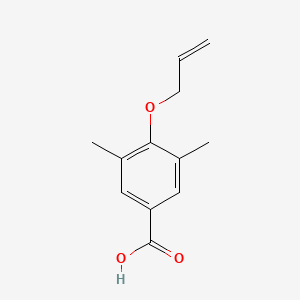
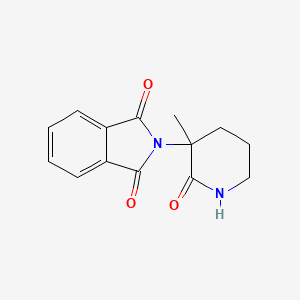


![3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8673191.png)
